![molecular formula C11H13N3O5 B2966604 N-(sec-butyl)-3,5-dinitrobenzamide CAS No. 85873-86-5](/img/structure/B2966604.png)
N-(sec-butyl)-3,5-dinitrobenzamide
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Overview
Description
“N-(sec-butyl)-3,5-dinitrobenzamide” suggests a benzamide structure where the amide is substituted with a secondary butyl group (sec-butyl) and the benzene ring is substituted with two nitro groups at the 3rd and 5th positions .
Molecular Structure Analysis
The molecule would have a benzene ring as its base, with an amide group (-CONH2) where the nitrogen is bonded to the sec-butyl group. The 3rd and 5th positions of the benzene ring would be substituted with nitro groups (-NO2) .Scientific Research Applications
Environmental Degradation and Remediation
One significant area of research involves the environmental degradation and remediation of related dinitroaniline herbicides. A study by Ghatge et al. (2020) on butralin (N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline), a compound structurally similar to N-(sec-butyl)-3,5-dinitrobenzamide, isolated a butralin-degrading bacterium, Sphingopyxis sp. strain HMH. This bacterium employs a novel pathway for butralin biotransformation, highlighting the potential for bioremediation strategies in contaminated environments (Ghatge et al., 2020).
Electrocatalytic Sensing and Biosensors
Karimi-Maleh et al. (2014) developed a high-sensitive biosensor using a modified electrode that includes a similar compound, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, for the electrocatalytic determination of glutathione and piroxicam. This application illustrates the compound's utility in enhancing electrochemical sensors' sensitivity and specificity, potentially aiding in clinical diagnostics and therapeutic monitoring (Karimi-Maleh et al., 2014).
Antitubercular Agents
In the pharmaceutical field, Li et al. (2018) identified N-benzyl 3,5-dinitrobenzamides derived from PBTZ169 as potent antitubercular agents. This research indicates the potential of N-(sec-butyl)-3,5-dinitrobenzamide analogs in developing new treatments for tuberculosis, especially for drug-resistant strains (Li et al., 2018).
Photocatalytic Degradation Studies
Environmental applications also extend to the study of photocatalytic degradation. For instance, Yan et al. (2017) explored the degradation of 3,5-dinitrobenzamide (a close relative to the compound ) in aqueous solutions using UV/H2O2 and UV/TiO2 processes. The study provides insight into the degradation kinetics and the influence of environmental factors, offering a pathway to mitigate the environmental impact of similar compounds (Yan et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-butan-2-yl-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-3-7(2)12-11(15)8-4-9(13(16)17)6-10(5-8)14(18)19/h4-7H,3H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTRELATEYDEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-3,5-dinitrobenzamide |
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